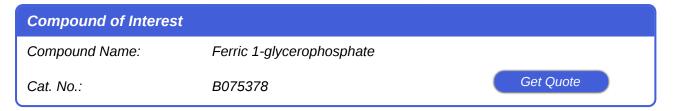


A Comprehensive Technical Guide to the Physicochemical Characterization of Ferric 1-Glycerophosphate

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides an in-depth guide to the core physicochemical properties, analytical characterization methods, and biological context of **Ferric 1**-**Glycerophosphate**. It is designed to serve as a technical resource for professionals in research and development.

Introduction

Ferric 1-Glycerophosphate is an organophosphate compound that serves as a source of iron, particularly in pharmaceutical formulations and as a food fortificant.[1][2] It is a coordination complex where the central iron(III) ion is bonded to one or more glycerophosphate ligands.[3] The glycerophosphate moiety, a key intermediate in metabolic pathways, can enhance the solubility and absorption of iron compared to inorganic iron salts.[3] A thorough understanding of its physicochemical characteristics is paramount for ensuring its quality, stability, efficacy, and safety in various applications.

This document outlines the key physicochemical properties of **Ferric 1-Glycerophosphate** and details the experimental protocols required for its comprehensive characterization.

Physicochemical Properties



The fundamental properties of **Ferric 1-Glycerophosphate** are summarized below. It is important to note that there are variations in the reported molecular formula and weight, which may be attributed to different hydration states or stoichiometric ratios of the iron to glycerophosphate ligand in the complex. The most commonly cited representation is a 3:2 ratio of glycerophosphate to iron.[1][4][5][6]

Data Summary

All quantitative data regarding the identity and properties of **Ferric 1-Glycerophosphate** are presented in the tables below for clarity and ease of comparison.

Table 1: Chemical Identifiers and Molecular Formulas

Property	Value	Source(s)
Chemical Name	Ferric 1-Glycerophosphate	[5]
Synonyms	Iron(III) Glycerophosphate, Diiron tris(glycerophosphate)	[4][7][8]
CAS Number	1301-70-8	[1][3][4][9]
EINECS Number	215-097-7	[1][4][9]
Molecular Formula (A)	C ₉ H ₂₁ Fe ₂ O ₁₈ P ₃	[1][3][5][9]
Molecular Weight (A)	621.86 g/mol	[1][3][5][9]
Molecular Formula (B)	C8H18Fe2O12P2	[4][10]
Molecular Weight (B)	479.86 g/mol	[3][4][10]
InChIKey	AORRAZSRUFKDBZ- UHFFFAOYSA-H	[5][6]

Table 2: Physical and Chemical Properties



Property	Description	Source(s)
Appearance	Greenish-brown to greenish- yellow or yellowish-brown solid powder.	[1][3][4][8]
Odor	Odorless.	[2][9]
Solubility	Soluble in water, sparingly soluble in aqueous acid, and insoluble in alcohol.	[2][4][7][9]
Stability	Stable under recommended storage conditions. Incompatible with strong oxidizing agents.	[2][11]
pH (1% solution)	Approximately 4-5.	[7][12]
Density	~1.5 - 1.738 g/cm³ at 20°C (68°F).	[4][8][13]

Structure and Synthesis

Ferric 1-Glycerophosphate is a coordination compound where the iron(III) center, acting as a Lewis acid, is coordinated to the glycerophosphate ligand, which acts as a Lewis base.[3] The coordination can occur through the phosphate group and potentially the hydroxyl groups of the glycerol backbone.[3] The synthesis of high-purity Ferric 1-Glycerophosphate involves a controlled reaction between a solution of glycerol 1-phosphate and a suitable iron(III) salt, with careful control of pH and temperature to ensure the formation of a stable and pure complex.[3] [14]

Caption: Coordination chemistry of Ferric 1-Glycerophosphate.

Experimental Protocols for Characterization

A multi-faceted analytical approach is required for the comprehensive characterization of **Ferric 1-Glycerophosphate**. The general workflow involves identity confirmation, purity assessment, and structural elucidation.



Caption: General workflow for physicochemical characterization.

Spectroscopic Methods

- Objective: To identify the characteristic functional groups of the glycerophosphate ligand and confirm the presence of the complex.
- Methodology:
 - Prepare the sample using a KBr (Potassium Bromide) pellet or as a thin film on a suitable IR-transparent window.
 - Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
 - Analyze the spectrum for characteristic absorption bands. Key vibrations include those from the phosphate (P-O stretching) and glycerol (C-O, O-H, C-H stretching) moieties.[3]
 Shifts in the P-O stretching frequencies can indicate coordination to the iron center.[3]
- Objective: To obtain detailed structural information about the glycerophosphate ligand and its binding to the iron ion.
- Methodology:
 - Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).
 - Acquire ¹H-NMR and ³¹P-NMR spectra.
 - ¹H-NMR: Provides information on the proton environment of the glycerol moiety.[3]
 - 31P-NMR: Directly probes the phosphate group.[3]
 - Note: The paramagnetic Fe(III) ion will cause significant broadening and shifts of NMR signals, especially for nuclei in close proximity.[3] While this may obscure fine coupling details, the selective broadening can provide valuable conformational information about the ligand's binding to the iron center.[3]
- Objective: To confirm the oxidation state of iron and investigate the coordination geometry.



Methodology:

- The sample is irradiated with X-rays of varying energy around the iron K-edge.
- The absorption of X-rays is measured as a function of energy.
- The energy position and features of the pre-edge and main absorption edge serve as a fingerprint for the iron's electronic environment, confirming the Fe(III) state and providing insight into its coordination number and geometry (e.g., tetrahedral vs. octahedral).[3]

Elemental and Compositional Analysis

- Objective: To accurately determine the elemental composition, specifically the iron and phosphorus content.
- Methodology:
 - Accurately weigh the sample and digest it in an appropriate acid mixture to bring the elements into solution.
 - Analyze the solution using ICP-Atomic Emission Spectrometry (ICP-AES) or ICP-Mass Spectrometry (ICP-MS).
 - Quantify the concentration of iron and phosphorus against certified standards. This data is crucial for confirming the stoichiometric P/Fe ratio.[3]
- Objective: To separate and quantify glycerophosphate from potential impurities such as free phosphate or isomeric forms.
- Methodology:
 - Dissolve the sample in an appropriate aqueous eluent.
 - Inject the sample into an ion chromatograph equipped with a suitable anion-exchange column (e.g., Metrosep A Supp7).[15]
 - Use an appropriate eluent, such as a sodium carbonate solution, for isocratic elution.[15]



- Detect the separated anions using a conductivity detector.
- Quantify the peaks against known standards for β-glycerophosphate and other relevant ions.[15]

Biological Context and Interactions

The glycerophosphate moiety of the compound is a crucial intermediate in several metabolic pathways, including glycolysis and triglyceride biosynthesis.[3][16] As a nutritional supplement, Ferric 1-Glycerophosphate provides a source of non-heme iron. Its absorption involves complex cellular transport systems.[3] Recent research has also explored its potential to modulate intracellular iron levels, which can lead to oxidative stress and induce ferroptosis (an iron-dependent form of programmed cell death) in certain cancer cell lines.[3]

Caption: Conceptual pathway of **Ferric 1-Glycerophosphate** action.

Conclusion

The physicochemical characterization of **Ferric 1-Glycerophosphate** requires a combination of spectroscopic, chromatographic, and elemental analysis techniques. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to accurately assess the identity, purity, structure, and quality of this important iron-containing compound. A thorough characterization is essential for its effective and safe application in pharmaceutical and nutritional products.

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